(2-Methoxyethyl)(4-phenylbutan-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-phenylbutan-2-amine |

InChI |

InChI=1S/C13H21NO/c1-12(14-10-11-15-2)8-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |

InChI Key |

RDQVEHGTKYJLBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCCOC |

Origin of Product |

United States |

Structural Aspects and Stereochemical Considerations of 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

Systematic IUPAC Nomenclature and Structural Representation of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine

The chemical compound specified as this compound is a secondary amine. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is derived by identifying the parent hydrocarbon chain and the substituents attached to the amine nitrogen. The 4-phenylbutan-2-yl group is considered the principal substituent on the nitrogen, leading to the systematic IUPAC name: N-(2-methoxyethyl)-4-phenylbutan-2-amine .

The structure consists of a central nitrogen atom bonded to two distinct alkyl groups:

A 4-phenylbutan-2-yl group: This is a four-carbon butyl chain where a phenyl group (C₆H₅) is attached to the C4 position, and the chain is attached to the central nitrogen via the C2 position. This carbon (C2) is also bonded to a methyl group.

A 2-methoxyethyl group: This is an ethyl chain where a methoxy (B1213986) group (-OCH₃) is attached to the C2 position.

The carbon atom at position 2 of the 4-phenylbutan-2-yl moiety is a stereocenter, as it is bonded to four different groups: the nitrogen atom, a methyl group, a hydrogen atom, and a phenylethyl group.

Table 1: Chemical Properties of N-(2-methoxyethyl)-4-phenylbutan-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.32 g/mol |

| Structure | A secondary amine with a chiral center. |

| Key Functional Groups | Secondary Amine, Phenyl, Ether (Methoxy) |

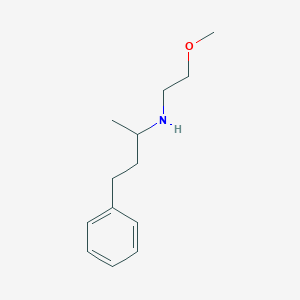

Figure 1: 2D Structural Representation of N-(2-methoxyethyl)-4-phenylbutan-2-amine.

Figure 1: 2D Structural Representation of N-(2-methoxyethyl)-4-phenylbutan-2-amine.Isomeric Forms and Chiral Purity Determination for this compound

Due to the presence of a single chiral center at the C2 position of the 4-phenylbutan-2-yl group, N-(2-methoxyethyl)-4-phenylbutan-2-amine exists as a pair of enantiomers:

(R)-N-(2-methoxyethyl)-4-phenylbutan-2-amine

(S)-N-(2-methoxyethyl)-4-phenylbutan-2-amine

These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the two enantiomers constitutes a racemic mixture.

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in many chemical and pharmaceutical contexts. rsc.org For secondary amines like the title compound, several analytical techniques are employed. wikipedia.org These methods typically involve creating a diastereomeric interaction to allow for differentiation by a non-chiral technique. wikipedia.org

Common methods for chiral purity determination include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating enantiomers. rsc.org The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation and quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers or their volatile diastereomeric derivatives. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used for enantiodifferentiation by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). rsc.orgnih.gov

Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals to determine the enantiomeric ratio. wikipedia.org

Chiral Solvating Agents (CSAs): The racemic amine is dissolved in an NMR solvent with an enantiomerically pure CSA. The CSA forms transient, weak diastereomeric complexes with the enantiomers, which results in separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. rsc.orgacs.org

Table 2: Methods for Chiral Purity Analysis of Secondary Amines

| Technique | Principle | Application Notes |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). rsc.org | Widely applicable, high accuracy, suitable for both analytical and preparative scales. rsc.org |

| Chiral GC | Separation on a Chiral Stationary Phase (CSP). rsc.org | Requires the analyte to be volatile or to be made volatile through derivatization. |

| NMR with CDA | Covalent bonding to a chiral agent to form distinguishable diastereomers. wikipedia.org | Requires a suitable functional group for reaction; the reaction must proceed to completion without racemization. |

| NMR with CSA | Formation of transient diastereomeric complexes with a chiral agent. nih.gov | Non-destructive and rapid, but signal separation (Δδ) can be small and dependent on solvent, temperature, and concentration. rsc.org |

Conformational Analysis of this compound in Solution and Solid States

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For an acyclic and flexible molecule like N-(2-methoxyethyl)-4-phenylbutan-2-yl)amine, a multitude of conformations are possible due to rotation around its numerous C-C, C-N, and C-O single bonds.

C(2)-N bond: Rotation around this bond will alter the relative positions of the bulky 4-phenylbutan-2-yl and 2-methoxyethyl groups.

C(1)-C(2) bond of the butyl chain: Rotation here determines the orientation of the methyl group relative to the rest of the chain.

C(2)-C(3) and C(3)-C(4) bonds: Rotations about these bonds influence the position of the terminal phenyl group, which will tend to adopt staggered conformations to minimize gauche interactions. chemistrysteps.com

The presence of the lone pair on the nitrogen atom also influences the local geometry and conformational preference. Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to model the potential energy surface and identify the lowest-energy conformers in the gas phase or in solution.

In the Solid State: In the solid (crystalline) state, the molecule is locked into a single, low-energy conformation. nih.govacs.org This conformation is influenced not only by intramolecular forces (steric and electronic effects) but also by intermolecular forces (crystal packing forces), such as van der Waals interactions and potential hydrogen bonding involving the N-H group. The precise conformation can be determined experimentally using X-ray crystallography. It is expected that the molecule would adopt a conformation that allows for efficient packing in the crystal lattice.

Advanced Spectroscopic Methodologies for Structural Elucidation of this compound

The structure of N-(2-methoxyethyl)-4-phenylbutan-2-yl)amine can be confirmed using a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, its expected spectroscopic features can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum would provide detailed information about the connectivity of the molecule. Specific signals can be predicted for each unique proton environment.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl (Ar-H) | 7.1 - 7.3 | Multiplet | 5 protons from the terminal phenyl group. |

| Methoxy (O-CH₃) | ~3.3 | Singlet | 3 protons of the methoxy group. |

| Methoxy-adjacent (-O-CH₂) | ~3.5 | Triplet | 2 protons on the carbon adjacent to the ether oxygen. |

| Amine-adjacent (-N-CH₂) | ~2.7 | Triplet | 2 protons on the carbon adjacent to the nitrogen in the methoxyethyl group. |

| Methine (CH-N) | ~2.8 - 3.0 | Multiplet | 1 proton at the chiral center, coupled to adjacent CH₃ and CH₂ groups. |

| Phenyl-adjacent (-CH₂) | ~2.6 | Multiplet | 2 protons on the carbon adjacent to the phenyl group. |

| Methylene (-CH₂-) | ~1.7 | Multiplet | 2 protons in the middle of the butyl chain. |

| Methyl (CH-CH₃) | ~1.1 | Doublet | 3 protons of the methyl group at the chiral center. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. There are 13 unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. orgchemboulder.com For this secondary amine, the spectrum would show characteristic absorption bands. openstax.orglibretexts.org

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium, Single Peak openstax.org |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Weak |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium libretexts.org |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 207. The most characteristic fragmentation for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. openstax.org This would lead to the formation of stable, resonance-stabilized cations. Two primary α-cleavage pathways are possible, resulting in major fragment ions.

Synthetic Methodologies for 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine and Its Analogues

Retrosynthetic Analysis of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bonds, leading to two principal synthetic routes. amazonaws.comyoutube.comyoutube.comnih.gov

The first disconnection (Route A) breaks the bond between the nitrogen and the 4-phenylbutan-2-yl group. This suggests a synthesis from 4-phenylbutan-2-one and 2-methoxyethylamine (B85606) via reductive amination. This is often a preferred route due to the accessibility of the starting ketone and primary amine.

A second disconnection (Route B) severs the bond between the nitrogen and the 2-methoxyethyl group. This pathway points towards the N-alkylation of a precursor secondary amine, 4-phenylbutan-2-amine, with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. This can be achieved through nucleophilic substitution or catalyzed coupling reactions.

These two approaches form the basis for the various synthetic strategies discussed in the following sections.

Direct Alkylation Strategies for N-Alkylation in this compound Synthesis

Direct alkylation methods are fundamental in the formation of amines. For the synthesis of the target compound, these strategies can be broadly categorized into reductive amination, palladium-catalyzed amination, and classical nucleophilic substitution.

Reductive Amination Pathways for this compound

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org This pathway involves the reaction of 4-phenylbutan-2-one with 2-methoxyethylamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine, this compound.

The reaction is typically carried out in the presence of a reducing agent that is selective for the imine over the ketone starting material. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine formation. organic-chemistry.org Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can be employed for the reduction step. youtube.com

| Reducing System | Typical Solvent | Typical Conditions | Key Features |

|---|---|---|---|

| NaBH₃CN / Mild Acid (e.g., AcOH) | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | Effective for a wide range of ketones and amines; tolerant of many functional groups. |

| NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | Mild and selective; particularly effective for less reactive ketones. |

| H₂ / Pd/C or PtO₂ | Ethanol, Ethyl Acetate (B1210297) (EtOAc) | Atmospheric or elevated pressure | "Green" method with water as the only byproduct; can sometimes lead to debenzylation if not controlled. |

| α-Picoline-borane / AcOH | Methanol, Water, or neat | Room Temperature | Mild and efficient, can be performed in environmentally friendly solvents like water. organic-chemistry.org |

Palladium-Catalyzed Amination Approaches for this compound

Palladium-catalyzed reactions have become powerful tools for C-N bond formation, offering mild conditions and high selectivity. rsc.org One prominent approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent. mdma.chresearchgate.net In this scenario, 4-phenylbutan-2-amine could be reacted with 2-methoxyethanol. The palladium catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the reduction step. This method is highly atom-economical, producing only water as a byproduct. mdma.chlookchem.com

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for N-alkylation. This would involve coupling 4-phenylbutan-2-amine with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

| Methodology | Reactants | Catalyst/Ligand System | Typical Base | Key Features |

|---|---|---|---|---|

| Borrowing Hydrogen | 4-phenylbutan-2-amine + 2-methoxyethanol | Pd/C, PdCl₂(dppe), Pd/Fe₂O₃ | Often base-free or mild base (e.g., K₂CO₃) | Atom-economical and environmentally friendly. mdma.chresearchgate.net |

| Cross-Coupling | 4-phenylbutan-2-amine + 2-methoxyethyl halide | Pd₂(dba)₃ / Xantphos, BINAP, or other phosphine ligands | NaOtBu, Cs₂CO₃ | Versatile for various amine and halide combinations. nih.gov |

Nucleophilic Substitution Reactions in this compound Formation

Classical nucleophilic substitution (Sₙ2 reaction) represents a fundamental and direct approach for N-alkylation. researchgate.netpearson.comlibretexts.org This method involves the reaction of the nucleophilic amine, 4-phenylbutan-2-amine, with an electrophilic 2-methoxyethyl source. A common electrophile is an alkyl halide, such as 1-bromo-2-methoxyethane, or an alkyl sulfonate, like 2-methoxyethyl tosylate, which possesses a good leaving group.

The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct generated during the reaction, thereby preventing the protonation and deactivation of the starting amine. A potential drawback of this method is the possibility of over-alkylation, where the product secondary amine reacts further with the electrophile to form a tertiary amine. This can often be controlled by using an excess of the starting amine. researchgate.net

| Electrophile | Base | Solvent | Typical Conditions | Considerations |

|---|---|---|---|---|

| 1-Bromo-2-methoxyethane | K₂CO₃, NaHCO₃, Et₃N | Acetonitrile (MeCN), Dimethylformamide (DMF) | Room temperature to moderate heating (e.g., 80 °C) | Risk of over-alkylation to tertiary amine; halide reactivity (I > Br > Cl). |

| 2-Methoxyethyl tosylate | K₂CO₃, DIPEA | DMF, Dichloromethane (DCM) | Room temperature | Tosylates are often more reactive than corresponding bromides. |

Stereoselective Synthesis of Chiral this compound

The target molecule possesses a stereocenter at the second carbon of the phenylbutan chain. The synthesis of a single enantiomer is often crucial for biological applications. Stereoselective synthesis can be achieved by employing chiral starting materials or by using asymmetric catalytic methods. nottingham.ac.ukresearchgate.netnih.gov

Asymmetric Hydrogenation Routes to Precursors of this compound

Asymmetric hydrogenation is one of the most powerful and efficient methods for preparing enantiomerically enriched compounds, particularly chiral amines. youtube.commdpi.com This strategy is applied to the reduction of a prochiral imine, N-(4-phenylbutan-2-ylidene)(2-methoxyethyl)amine, which is formed from the condensation of 4-phenylbutan-2-one and 2-methoxyethylamine.

The key to this approach is the use of a chiral transition metal catalyst, typically based on iridium (Ir), rhodium (Rh), or ruthenium (Ru), complexed with a chiral ligand. These catalysts create a chiral environment that directs the addition of hydrogen across the C=N double bond from one face preferentially, leading to the formation of one enantiomer of the amine in excess. High enantioselectivities (ee) are often achievable under optimized conditions, including the choice of catalyst, solvent, and hydrogen pressure. nih.govorganic-chemistry.orgdicp.ac.cn

| Catalyst Family | Example Chiral Ligand | Typical Substrate | Reported Performance |

|---|---|---|---|

| Iridium (Ir) | MaxPHOX, P-N ligands | N-Alkyl Imines | High enantioselectivity (up to 94% ee) under mild conditions. organic-chemistry.org |

| Ruthenium (Ru) | N-Arylsulfonyl-DPEN | Aromatic Imines | Excellent yields and enantioselectivities (often >95% ee). mdpi.com |

| Rhodium (Rh) | Chiral Diphosphines (e.g., BINAP) | N-Acylimines, Imines | Effective for a range of imine substrates. |

Chiral Auxiliary-Mediated Syntheses of Enantiopure this compound

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a pathway to enantiomerically pure compounds by temporarily inducing stereoselectivity. wikipedia.org The synthesis of enantiopure this compound can be achieved by first constructing the chiral center in the 4-phenylbutan-2-yl moiety using a chiral auxiliary, followed by its amination and subsequent removal of the auxiliary.

One effective strategy involves the use of pseudoephedrine or its more practical analogue, pseudoephenamine, as a chiral auxiliary. harvard.edunih.gov The synthesis commences with the attachment of the auxiliary to a simple prochiral starting material, such as hydrocinnamic acid (3-phenylpropanoic acid). The resulting amide undergoes highly diastereoselective α-alkylation. The steric hindrance provided by the auxiliary directs the incoming electrophile (a methyl group in this case) to one face of the enolate, establishing the desired stereocenter.

The general steps are as follows:

Amide Formation: Hydrocinnamic acid is coupled with a chiral auxiliary like (1S,2S)-pseudoephenamine to form the corresponding amide.

Diastereoselective Alkylation: The amide is deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then alkylated with an electrophile (e.g., methyl iodide). The auxiliary directs the alkylation to achieve high diastereoselectivity. nih.gov

Auxiliary Cleavage: The newly formed chiral amide is cleaved to yield the enantiomerically enriched carboxylic acid, (S)-3-phenylbutanoic acid. This can be achieved through acidic or basic hydrolysis. nih.gov

Conversion to Chiral Amine: The chiral carboxylic acid is then converted into the key intermediate, enantiopure (S)-4-phenylbutan-2-amine, through standard procedures such as a Curtius or Hofmann rearrangement.

Final N-Alkylation: The enantiopure primary amine is then selectively mono-alkylated with 2-methoxyethyl bromide or a similar electrophile to yield the final product, (S)-(2-Methoxyethyl)(4-phenylbutan-2-yl)amine.

The diastereoselectivity of the key alkylation step is typically high, as demonstrated in analogous systems.

| Amide Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Pseudoephenamine Propanamide | Benzyl (B1604629) Bromide | >98:2 | nih.gov |

| Pseudoephenamine Propanamide | Allyl Iodide | >98:2 | nih.gov |

| Pseudoephenamine Phenylacetamide | Methyl Iodide | 97:3 | nih.gov |

| Pseudoephenamine Cyclohexanecarboxamide | Methyl Iodide | 99:1 | nih.gov |

Enantioselective Catalysis in Amine Formation Relevant to this compound

Enantioselective catalysis offers a more direct and atom-economical route to chiral amines, bypassing the need for stoichiometric chiral auxiliaries. The most direct catalytic asymmetric method for synthesizing this compound is the reductive amination of the prochiral ketone, 4-phenylbutan-2-one, with 2-methoxyethylamine. nih.gov

This transformation proceeds via the in situ formation of an imine intermediate, which is then hydrogenated asymmetrically using a chiral transition metal catalyst. Iridium-based catalysts have shown exceptional efficacy for the asymmetric hydrogenation of challenging imine substrates. nih.govnih.govorganic-chemistry.org The catalyst system typically consists of an iridium precursor and a chiral ligand, such as those from the MaxPHOX, f-binaphane, or ZhaoPhos families. nih.govorganic-chemistry.orgacs.org

The catalytic cycle involves the coordination of the imine to the chiral iridium-hydride complex. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydride transfer to the imine carbon, leading to the formation of the amine product with high enantiomeric excess (ee). mdpi.com

Key factors influencing the success of this reaction include:

Catalyst Structure: The choice of both the metal center and the chiral ligand is crucial for achieving high enantioselectivity. P-stereogenic ligands like MaxPHOX have proven effective for the direct hydrogenation of N-alkyl imines. organic-chemistry.org

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly impact both the conversion and the stereochemical outcome.

Substrate Purity: The purity of the starting ketone and amine is important to prevent catalyst deactivation.

| Catalyst System (Metal/Ligand) | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir / f-binaphane | Dihydro-β-carbolines | up to 99% | acs.org |

| Ir / f-spiroPhos | Diarylmethanimines | up to 99% | nih.govacs.org |

| Ir / P-stereogenic MaxPHOX | N-Alkyl Ketimines | up to 94% | organic-chemistry.org |

| Ir / ZhaoPhos | Ketoamino Esters | >99% | nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

Adopting green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact. frontiersin.org For the synthesis of this compound, this involves exploring solvent-free conditions and employing sustainable, earth-abundant catalysts.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.netacs.org Reductive amination can be effectively performed under mechanochemical conditions, where mechanical energy from grinding or ball-milling initiates the reaction. mdpi.com

A plausible solvent-free synthesis of the target amine would involve grinding 4-phenylbutan-2-one and 2-methoxyethylamine in a mortar and pestle or a ball mill. researchgate.netacs.orgresearchgate.net The reaction mixture would also contain a solid hydride source, such as sodium borohydride (B1222165), and a solid acid catalyst, like p-toluenesulfonic acid monohydrate. researchgate.netacs.org The grinding process facilitates intimate mixing of the reactants, promoting the formation of the imine intermediate, which is subsequently reduced in situ. This method often leads to high yields in significantly shorter reaction times compared to conventional solution-phase synthesis. mdpi.com

Replacing precious metal catalysts (e.g., Palladium, Rhodium, Iridium) with catalysts based on earth-abundant and less toxic metals is a core goal of sustainable chemistry. nih.govspringernature.com Copper-based catalysts have emerged as inexpensive and efficient alternatives for reductive amination reactions. rsc.orgresearchgate.net

A green synthesis of this compound can be envisioned using a simple copper salt, such as copper(II) acetate (Cu(OAc)₂), as the catalyst. rsc.org In this process, 4-phenylbutan-2-one and 2-methoxyethylamine are reacted in the presence of the copper catalyst using molecular hydrogen as the ultimate clean reducing agent. The only byproduct of this reduction is water, making the process highly atom-economical. rsc.org Such copper-catalyzed systems have been shown to be effective for the reductive amination of both aromatic and aliphatic ketones without the need for complex ligands or additives. rsc.orgresearchgate.net Other sustainable catalysts based on cobalt, nickel, and iron nanoparticles have also been developed for reductive aminations, offering a broad toolkit for greener amine synthesis. springernature.comresearchgate.nettandfonline.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The direct reductive amination of 4-phenylbutan-2-one with 2-methoxyethylamine is a versatile method for synthesizing the target compound. organic-chemistry.org The optimization of this reaction is critical to maximize the yield and purity of the desired secondary amine while minimizing side reactions, such as the reduction of the ketone to an alcohol or the over-alkylation of the product. Key parameters for optimization include the choice of reducing agent, solvent, pH, and temperature.

The selection of the reducing agent is paramount. Different borohydride reagents exhibit varying reactivity and selectivity.

Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the imine intermediate and the starting ketone. To favor amination, the imine must be formed first before the addition of NaBH₄. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of the protonated iminium ion over the ketone at neutral or slightly acidic pH. This allows for a one-pot reaction where all components can be mixed together. researchgate.netcommonorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and non-toxic reducing agent that is particularly effective for the reductive amination of ketones. It is often the reagent of choice due to its high efficiency and selectivity, typically used in aprotic solvents like dichloroethane (DCE). organic-chemistry.org

The reaction is often catalyzed by the addition of an acid, such as acetic acid, which facilitates both the dehydration step to form the imine and the protonation of the imine to an iminium ion, the species that is more readily reduced. organic-chemistry.org For less reactive ketones, Lewis acids like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used as dehydrating agents and activators. organic-chemistry.org

| Reducing Agent | Typical Solvent | Optimal pH / Additive | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral; Stepwise addition | Inexpensive, powerful | Can reduce starting ketone; requires stepwise procedure | organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Slightly acidic (pH 6-7) | Selective for iminium ion; one-pot reaction | Highly toxic (cyanide byproduct) | researchgate.netcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Acetic acid catalyst | Mild, selective, non-toxic, effective for ketones | Moisture sensitive | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

Acid-Base Properties and Protonation Equilibria of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine

Like other secondary amines, this compound acts as a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a substituted ammonium salt. ncert.nic.inmnstate.edu This protonation is a reversible equilibrium process, the position of which is dependent on the pH of the solution and the pKa of the conjugate acid.

The basicity of an amine is a critical factor that influences its reaction rates and thermodynamic properties. researchgate.net The equilibrium for the protonation of this compound in the presence of an acid (HA) can be represented as follows:

This compound + HA ⇌ [(2-Methoxyethyl)(4-phenylbutan-2-yl)ammonio]⁺ + A⁻

Table 1: Predicted Acid-Base Properties

| Property | Description | Predicted Value Range |

|---|---|---|

| Character | Acts as a weak base due to the nitrogen lone pair. | - |

| Protonation Site | The secondary amine nitrogen atom. | - |

| pKa of Conjugate Acid | The pH at which the amine is 50% protonated. | 10.0 - 11.5 (Estimated based on similar secondary amines) |

| Equilibrium Reaction | R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻ | - |

Electrophilic Reactions Involving the Amine Nitrogen of this compound

The nucleophilic nitrogen atom of this compound readily reacts with a variety of electrophiles. Key reactions include alkylation and acylation.

Alkylation: This reaction involves the treatment of the amine with an alkyl halide. ncert.nic.inwikipedia.org The amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution (SN2) reaction to form a tertiary amine. ucalgary.camsu.edu The reaction produces a hydrohalic acid as a byproduct, which will protonate a molecule of the starting amine. Therefore, at least two equivalents of the amine are often used, or a non-nucleophilic base like pyridine is added to neutralize the acid. ncert.nic.inlibretexts.org

R₂NH + R'-X → [R₂NHR']⁺X⁻ [R₂NHR']⁺X⁻ + R₂NH ⇌ R₂NR' + [R₂NH₂]⁺X⁻ (where R₂NH is this compound and R'-X is an alkyl halide)

A significant challenge in amine alkylation is the potential for overalkylation. ucalgary.camasterorganicchemistry.comacs.org The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pub

Acylation: Primary and secondary amines react rapidly with acid derivatives like acid chlorides and anhydrides to form amides. ncert.nic.inlibretexts.orgjove.com In this nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon. jove.comsolubilityofthings.com This is followed by the elimination of a leaving group (e.g., chloride) to form the corresponding N,N-disubstituted amide. jove.com A base such as pyridine is typically added to scavenge the HCl produced. ncert.nic.intandfonline.comstackexchange.com Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.orgjove.com

Table 2: Common Electrophilic Reactions

| Reaction Type | Electrophile | Product Class | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Nucleophilic Substitution (SN2) |

| Acylation | Acid Chloride (R'-COCl) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution |

| Sulfonylation | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide | Nucleophilic Substitution |

Nucleophilic Reactivity and Derivatization Pathways of this compound

The nucleophilicity of the amine nitrogen is the cornerstone of its reactivity, enabling numerous derivatization pathways. libretexts.org All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to positively charged or electron-deficient centers. libretexts.org

One key derivatization pathway is the reaction with carbonyl compounds. Secondary amines react with aldehydes and ketones to form enamines. The reaction proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or aminol. mnstate.edusolubilityofthings.com This intermediate is then dehydrated under acidic conditions. Since the nitrogen of a secondary amine has only one proton to lose, a double bond is formed between the carbonyl carbon and the adjacent alpha-carbon, yielding an enamine.

This reactivity is fundamental for synthesizing a wide range of more complex molecules, where the amine serves as a building block for constructing new carbon-nitrogen bonds.

Oxidative and Reductive Transformations of this compound

Nitrogen-containing compounds can exist in a wide range of oxidation states, from -3 in amines to +5 in nitrates. msu.edu this compound can undergo oxidative transformations, although these reactions can be complex. Oxidation of secondary amines can lead to various products, including hydroxylamines, nitrones, or, with cleavage of bonds, smaller fragments. The specific outcome depends heavily on the oxidizing agent used. For instance, reaction with peroxides could potentially form an N-oxide derivative.

Reductive transformations of the amine itself are less common, as the amine functional group is already in a low oxidation state. However, derivatives of the amine, such as amides formed via acylation, can undergo reduction. The reduction of amides is a challenging but valuable transformation for accessing functionalized amines. thieme.de Strong reducing agents are typically required to convert the stable amide bond into an amine. nih.gov More selective methods, sometimes employing catalytic systems, have been developed to achieve this transformation while tolerating other functional groups. researchgate.netstrath.ac.uk For example, catalytic protocols using hydrosilanes or hydroboranes have been developed to improve the chemoselectivity of amide reductions. strath.ac.uk

Investigation of Reaction Intermediates and Transition States in this compound Reactions

Understanding the intermediates and transition states in reactions involving this compound is key to predicting reaction outcomes and stereochemistry.

Acylation and Carbonyl Addition: In reactions like acylation or addition to carbonyls, the initial nucleophilic attack of the amine nitrogen forms a tetrahedral intermediate . jove.comsolubilityofthings.com In acylation, this intermediate collapses by expelling the leaving group to form the amide product. In enamine formation, the tetrahedral carbinolamine intermediate is protonated and then loses water. solubilityofthings.com

Elimination Reactions: While the amine itself is a poor leaving group, it can be converted into a good leaving group by quaternization with an excess of an alkyl halide. libretexts.orgpressbooks.pub The resulting quaternary ammonium salt can undergo an elimination reaction (Hofmann elimination) upon treatment with a strong base. This reaction proceeds via an E2 transition state . pressbooks.pubmsu.edu The geometry of this transition state, particularly the anti-periplanar arrangement of the proton being removed and the leaving group, dictates the regioselectivity of the resulting alkene. msu.edu

Computational Studies: Density functional theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. nih.gov These studies can calculate the energies of intermediates and transition states, providing insight into reaction mechanisms, activation energies, and stereoselectivity. nih.govnih.gov For example, theoretical studies of amine-catalyzed reactions have elucidated the role of hydrogen bonding and charge stabilization in transition states. nih.gov

Table 3: Key Intermediates and Transition States

| Reaction Type | Key Intermediate | Key Transition State |

|---|---|---|

| Acylation | Tetrahedral Intermediate | Formation of the tetrahedral intermediate |

| Enamine Formation | Carbinolamine, Iminium ion | Dehydration of the carbinolamine |

| Hofmann Elimination | Quaternary Ammonium Salt | E2 anti-periplanar transition state |

Stereoelectronic Effects on this compound Reactivity Profiles

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the reactivity and properties of a molecule. wikipedia.org These effects arise from the geometric constraints placed on ground and transition states due to considerations of optimal orbital overlap. wikipedia.org

For this compound, several stereoelectronic factors are at play:

Nitrogen Lone Pair Orientation: The reactivity of the amine nitrogen is highly dependent on the accessibility and orientation of its lone pair of electrons. The molecule will adopt conformations that minimize steric hindrance while allowing the lone pair to participate in nucleophilic attack. The energy barrier to nitrogen inversion is typically low, allowing the lone pair to orient itself for optimal overlap with the electrophile's acceptor orbital.

Transition State Geometry: In reactions like eliminations from a quaternary ammonium salt derivative, stereoelectronic effects dictate the required geometry of the transition state. For an E2 reaction, a transition state where the C-H and C-N⁺ bonds are anti-periplanar is electronically favored, as it allows for continuous overlap of the developing p-orbitals. msu.edu

In complex reactions, a balance of steric and electronic effects often determines the final product distribution. nih.gov For instance, in catalyzed reactions, the stereoelectronic features of intermediates like enamines can control the facial selectivity of subsequent bond-forming steps. nih.gov

Chemical Applications and Advanced Derivatives of 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

(2-Methoxyethyl)(4-phenylbutan-2-yl)amine as a Ligand in Organometallic Chemistry

The potential of this compound as a ligand in organometallic chemistry is an area ripe for exploration. The presence of both a nitrogen atom and an ether oxygen atom allows for the possibility of it acting as a bidentate ligand, forming a stable chelate ring with a metal center. This chelation effect could enhance the stability and influence the reactivity of the resulting metal complex.

Role in Transition Metal Catalysis (e.g., C-C coupling, asymmetric synthesis)

While no specific catalytic applications of this compound have been documented, amines with similar structural features are known to be effective ligands in various transition-metal-catalyzed reactions. nih.gov For instance, in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, amine ligands can play a crucial role in stabilizing the active catalytic species and facilitating key steps in the catalytic cycle. The electronic and steric properties of the ligand, influenced by the methoxyethyl and phenylbutan-2-yl groups, would be critical in determining its efficacy in such transformations.

In the realm of asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is desired, chiral amines are of paramount importance. sigmaaldrich.comnih.gov If this compound were to be resolved into its individual enantiomers, it could potentially serve as a chiral ligand to induce stereoselectivity in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and aldol (B89426) reactions.

Design of Chiral this compound-based Ligands

The structure of this compound offers a versatile scaffold for the design of novel chiral ligands. The secondary amine provides a reactive handle for further functionalization. For example, the introduction of phosphine (B1218219) groups on the nitrogen atom could yield aminophosphine (B1255530) ligands, a class of ligands known for their effectiveness in asymmetric catalysis. rsc.org

Furthermore, the phenyl group could be modified with various substituents to fine-tune the steric and electronic properties of the ligand. This modularity would allow for the creation of a library of ligands, each with slightly different characteristics, which could then be screened for optimal performance in a specific catalytic reaction. The development of such chiral ligands derived from this compound could open new avenues in asymmetric catalysis.

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. mdpi.comnih.gov The structural elements of this compound, including the aromatic ring, the ether linkage, and the amine group, suggest its potential to participate in various supramolecular assemblies.

Host-Guest Interactions Involving this compound

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.gov While there are no specific studies involving this compound in this context, its phenyl group could interact with electron-deficient aromatic guests through π-π stacking interactions. The amine and ether functionalities could also participate in hydrogen bonding with suitable guest molecules. If incorporated into a larger macrocyclic structure, this compound could form a host capable of selectively binding specific guests.

Molecular Recognition Phenomena with this compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of this compound to engage in hydrogen bonding, van der Waals forces, and potentially π-π stacking could enable it to selectively recognize and bind to other molecules. For instance, the chiral center of this amine could lead to enantioselective recognition of other chiral molecules, a process of fundamental importance in chemical and biological systems.

Utilization of this compound as a Synthetic Intermediate for Complex Molecules

Secondary amines are versatile building blocks in organic synthesis. mdpi.com this compound, with its combination of functional groups, could serve as a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.

The amine functionality can be readily converted into a wide array of other functional groups. For example, it can undergo N-alkylation, N-acylation, or be transformed into an amide. The phenyl group can be subjected to electrophilic aromatic substitution to introduce additional functionalities. The chiral center at the 2-position of the butane (B89635) chain makes it an attractive starting material for the synthesis of enantiomerically pure target molecules. The methoxyethyl group could also be a key feature for biological activity or could be cleaved to reveal a primary alcohol for further derivatization.

While the specific applications of this compound remain to be explored and documented, its chemical structure holds considerable promise for future research and development in the fields of organometallic chemistry, supramolecular chemistry, and synthetic organic chemistry.

Applications of this compound in Material Science (e.g., Polymer Additives, Specialty Chemicals)

The unique combination of a lipophilic phenylbutane group and a more polar N-(2-methoxyethyl) moiety in this compound suggests its potential utility in material science, particularly as a polymer additive or a specialty chemical. The applications of related amine-functionalized compounds can provide insights into these possibilities.

As a polymer additive , compounds with amine functionalities can act as stabilizers, curing agents, or property modifiers. The N-alkoxyamine structure, for instance, is known to have applications in polymer chemistry. researchgate.net The presence of the amine group in this compound could allow it to function as an acid scavenger or a UV stabilizer in certain polymer matrices, protecting the material from degradation. The phenyl group enhances compatibility with aromatic polymers like polystyrene, while the methoxyethyl group could impart a degree of hydrophilicity or act as a plasticizer.

Table 1: Potential Material Science Applications Based on Structural Features

| Structural Feature | Potential Application | Rationale |

|---|---|---|

| Secondary Amine | Polymer Stabilizer, Curing Agent | The amine group can react with acidic byproducts or participate in cross-linking reactions. |

| Phenylbutane Group | Compatibility with Aromatic Polymers | The nonpolar nature of this group enhances miscibility with polymers like polystyrene. |

Investigation of this compound as a Chemical Probe for Mechanistic Studies

The phenethylamine (B48288) scaffold is a core component of many biologically active molecules. nih.gov Derivatives of phenethylamine have been developed as chemical probes to investigate biological systems. For instance, photoreactive derivatives of the adenosine (B11128) receptor ligand CGS 21680, which contains a phenethylamine moiety, have been synthesized for photoaffinity labeling to elucidate receptor function. mdpi.com

Following this precedent, this compound could potentially be modified to serve as a chemical probe. The introduction of a photoactivatable group (like a phenylazide or benzophenone) or a fluorescent tag onto the phenyl ring or the methoxyethyl group could create a tool for studying the binding sites and interactions of phenethylamine-like molecules with their biological targets. The specific N-substitution with a methoxyethyl group could influence its binding affinity and selectivity, making it a unique probe to explore specific receptor subtypes or enzyme active sites.

Table 2: Comparison of this compound with an Existing Chemical Probe

| Compound | Core Structure | Functional Group for Probing | Application |

|---|---|---|---|

| Photoreactive CGS 21680 Derivative | 2-Phenethylamine | Benzophenone or Phenylazide | Photoaffinity labeling of adenosine receptors. mdpi.com |

Development of Novel this compound Analogues with Modified Reactivity

The development of novel analogues of this compound could be approached by modifying its core structure to alter its chemical reactivity and properties for various applications. The synthesis of phenethylamine derivatives is a well-established field, often involving reductive amination or other amine functionalization techniques. magtech.com.cnmdpi.com

Modifications could be targeted at several positions:

The Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the molecule, influencing its reactivity and potential interactions with other molecules or surfaces.

The N-substituent: The methoxyethyl group can be replaced with other alkoxyalkyl chains or with different functional groups entirely. For example, N-benzyl substitution has been shown to significantly impact the biological activity of phenethylamines. nih.gov Replacing the methoxyethyl group with a group capable of participating in click chemistry, for instance, would create a versatile building block for more complex molecular architectures.

The synthesis of such analogues would likely follow established synthetic routes for N-substituted amines, such as the reaction of 4-phenylbutan-2-amine with an appropriate alkylating agent, like 2-methoxyethyl bromide, or through reductive amination using 4-phenylbutan-2-one and 2-methoxyethanamine.

Table 3: Potential Strategies for Analogue Development

| Modification Site | Example Modification | Expected Change in Property |

|---|---|---|

| Phenyl Ring | Nitration or Halogenation | Altered electronic properties and reactivity. |

| Butyl Chain | Introduction of a methyl group | Increased steric hindrance and modified lipophilicity. |

Computational and Theoretical Studies of 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

Quantum Chemical Calculations of Electronic Structure and Bonding in (2-Methoxyethyl)(4-phenylbutan-2-yl)amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the electronic environment of this compound.

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would help in identifying the likely sites for nucleophilic and electrophilic attack. However, no specific studies presenting the HOMO-LUMO energies or orbital distributions for this compound were found.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Not Available | Indicates electron-donating ability |

| LUMO Energy | Not Available | Indicates electron-accepting ability |

Note: This table is for illustrative purposes only, as no experimental or theoretical data for this compound has been found.

Charge Distribution and Electrostatic Potential Mapping of this compound

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

For this compound, an MEP map would reveal the electrostatic potential across its surface, identifying regions prone to electrophilic or nucleophilic attack. Such a study has not been published in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule and the influence of its environment, such as the solvent.

A conformational analysis of this compound using MD simulations would identify the most stable three-dimensional structures (conformers) and the energy barriers between them. Understanding the preferred conformations is essential for predicting its biological activity. Furthermore, MD simulations in different solvents would elucidate how the solvent environment affects the molecule's structure and dynamics. At present, no such simulation data for this compound is publicly available.

Prediction of Spectroscopic Parameters for this compound (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

While experimental NMR data for a related compound, N-Methyl-4-phenylbutan-2-amine, is available, specific predicted spectroscopic parameters for this compound have not been reported in the literature. Such theoretical predictions would be valuable for confirming the structure of the synthesized compound and for interpreting experimental spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shifts | Not Available |

| 13C NMR Chemical Shifts | Not Available |

Note: This table is for illustrative purposes only, as no specific predicted data for this compound has been found.

Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway. This provides a deeper understanding of the reaction kinetics and thermodynamics.

For this compound, theoretical studies could investigate its synthesis, degradation, or metabolic pathways. Such studies would involve locating the transition state structures and calculating the activation energies for various potential reactions. However, no theoretical investigations into the reaction mechanisms involving this compound have been published.

Structure-Activity Relationship (SAR) Studies via Computational Methods for Chemical Applications of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

To conduct a QSAR study for chemical applications of this compound, a dataset of structurally related compounds with measured activities would be required. Molecular descriptors would then be calculated for each compound, and a statistical model would be built to relate these descriptors to the observed activity. Currently, there are no published SAR studies that include this compound.

Analytical and Characterization Methodologies in the Research of 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

Advanced Chromatographic Techniques for Purity Assessment and Separation of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine Isomers (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for determining the purity of this compound and for separating its stereoisomers. Given the presence of a chiral center at the second carbon of the 4-phenylbutan chain, distinguishing between its enantiomers is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for assessing purity and identifying volatile impurities. For a compound like this compound, analysis would typically involve a capillary column with a non-polar stationary phase (e.g., DB-5ms). The temperature program would be optimized to ensure separation from any precursors or side-products from its synthesis. Derivatization, for instance using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), can be employed to increase the volatility and thermal stability of the amine, leading to improved peak shape and sensitivity. researchgate.netcdc.gov The mass spectrometer detector provides fragmentation data that aids in the confirmation of the target compound's identity and the tentative identification of unknown impurities. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for the separation and quantification of the enantiomers of this compound. The separation of chiral molecules like amphetamine and methamphetamine is well-documented and relies on chiral stationary phases (CSPs). nih.govsigmaaldrich.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for resolving the enantiomers of primary and secondary amines. sigmaaldrich.com The mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak symmetry and resolution. nih.gov The ability to separate the enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles.

Table 1: Representative Chromatographic Conditions for Analysis

| Parameter | GC-MS | Chiral HPLC |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Chiral Stationary Phase (e.g., polysaccharide-based, 250 x 4.6 mm) |

| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) |

| Temperature/Flow Rate | Oven: 100°C (1 min), ramp to 280°C at 15°C/min | 1.0 mL/min |

| Detector | Mass Spectrometer (EI) | UV Detector (e.g., 254 nm) |

| Injection Volume | 1 µL (splitless) | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

1D and 2D NMR Experiments for this compound (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum would provide initial information on the types of protons and their connectivity. Key expected signals include multiplets in the aromatic region (δ 7.1-7.3 ppm) for the phenyl group, a singlet around δ 3.3 ppm for the methoxy (B1213986) (-OCH₃) group, and a series of multiplets in the aliphatic region for the protons of the ethyl and butyl chains. thermofisher.com

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including those in the aromatic ring, the aliphatic side chains, and the methoxy group.

2D NMR experiments are essential to assemble the molecular structure from these individual signals:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the 4-phenylbutan and 2-methoxyethyl fragments. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon signal, enabling the unambiguous assignment of carbon resonances. harvard.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation from the protons on the carbon adjacent to the nitrogen to the carbons of the other substituent. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which helps to determine the molecule's preferred conformation in solution. harvard.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.10 - 7.30 (m) | 126 - 129 |

| Phenyl C (quaternary) | - | ~145 |

| CH (chiral center) | ~2.8 - 3.0 (m) | ~55 - 60 |

| CH₂ (benzylic) | ~2.6 - 2.8 (m) | ~40 - 45 |

| CH₂ (next to chiral C) | ~1.6 - 1.8 (m) | ~30 - 35 |

| CH₃ (on butyl chain) | ~1.2 - 1.3 (d) | ~20 - 25 |

| N-CH₂ | ~2.7 - 2.9 (t) | ~50 - 55 |

| O-CH₂ | ~3.4 - 3.6 (t) | ~70 - 75 |

Variable Temperature NMR Studies for Conformational Dynamics of this compound

This compound is a flexible molecule with several rotatable single bonds. Variable Temperature (VT) NMR studies can provide insight into its dynamic behavior. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape. At higher temperatures, rapid rotation around bonds leads to averaged, sharp signals. As the temperature is lowered, rotation may slow sufficiently on the NMR timescale, causing the broadening of signals or their decoalescence into multiple distinct signals representing different stable conformers. scielo.br Analysis of this data can be used to calculate the energy barriers to rotation and understand the conformational preferences of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , typically using an electrospray ionization (ESI) source, would be used to measure the mass of the protonated molecule [M+H]⁺ with high accuracy. This allows for the determination of the exact elemental formula, confirming that the molecular structure is consistent with the observed mass.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ion spectrum is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom, leading to the formation of ions representing the N-substituted fragments.

Benzylic cleavage: Cleavage of the bond between C2 and C3 of the butyl chain, which can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related benzyl (B1604629) fragment.

Loss of the methoxyethyl group: Cleavage of the C-N bond can result in the loss of the (2-methoxyethyl)amine moiety.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 222.1858 | [M+H]⁺ | Protonated molecule |

| 132.1075 | [C₉H₁₄N]⁺ | Loss of the methoxyethylene group |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 88.0762 | [C₄H₁₀NO]⁺ | Cleavage alpha to nitrogen |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1250 | C-N Stretch | Secondary Amine |

| 1070 - 1150 | C-O Stretch | Ether |

The N-H stretch of the secondary amine would typically appear in the 3300-3500 cm⁻¹ region, but it is often broad or weak. Raman spectroscopy can be a complementary technique, particularly for the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

Should this compound, or a salt thereof (e.g., hydrochloride), be amenable to crystallization, single-crystal X-ray crystallography would provide the ultimate proof of structure. This technique yields a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry of the chiral center, definitively distinguishing between the R and S enantiomers. This method is considered the gold standard for structural determination, although its applicability is entirely dependent on the ability to grow a high-quality single crystal.

Future Research Directions and Challenges for 2 Methoxyethyl 4 Phenylbutan 2 Yl Amine

Exploration of Novel Synthetic Pathways for (2-Methoxyethyl)(4-phenylbutan-2-yl)amine

The development of efficient and scalable synthetic routes is the foundational step for the comprehensive study of this compound. Future research will likely focus on convergent and divergent strategies that offer high yields, stereocontrol, and operational simplicity.

One promising approach involves the reductive amination of 4-phenylbutan-2-one with 2-methoxyethylamine (B85606). This well-established transformation can be mediated by a variety of reducing agents, and future work could explore greener and more cost-effective options. The reaction would proceed through an imine intermediate, which is then reduced to the target secondary amine.

Another viable pathway is the N-alkylation of the primary amine, 4-phenylbutan-2-amine, with a suitable 2-methoxyethylating agent such as 2-methoxyethyl chloride or tosylate. Research in this area could focus on optimizing reaction conditions to minimize over-alkylation and other side reactions. The use of phase-transfer catalysts could enhance the efficiency of this method.

More advanced synthetic strategies might employ transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of 4-phenylbutan-2-amine with a 2-methoxyethoxy-containing fragment could provide a direct and modular route to the target compound.

A comparative overview of potential synthetic pathways is presented in Table 1.

Table 1: Potential Synthetic Pathways to this compound

| Synthetic Strategy | Precursors | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Reductive Amination | 4-phenylbutan-2-one, 2-methoxyethylamine | Imine formation and reduction | High atom economy, convergent | Control of over-reduction |

| N-Alkylation | 4-phenylbutan-2-amine, 2-methoxyethyl halide/tosylate | Nucleophilic substitution | Readily available starting materials | Potential for dialkylation |

Design and Synthesis of Highly Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound will be crucial for exploring its structure-activity relationships in various applications. Modifications can be envisioned at several positions on the molecule.

Aromatic Ring Functionalization: The phenyl ring offers a versatile platform for introducing a wide range of substituents. Electrophilic aromatic substitution reactions could be employed to install electron-donating or electron-withdrawing groups, which could modulate the electronic properties of the molecule. Palladium-catalyzed cross-coupling reactions would allow for the introduction of more complex functionalities, such as other aryl groups, alkyl chains, or heteroatoms.

Alkyl Chain Modification: The butyl chain could be modified by introducing substituents at various positions. For example, hydroxylation, fluorination, or alkylation of the chain could lead to derivatives with altered steric and electronic properties.

N-(2-Methoxyethyl) Group Variation: The methoxy (B1213986) group could be replaced with other alkoxy groups of varying chain lengths or with other functional groups altogether. This would allow for a systematic investigation of the role of this part of the molecule in any observed activity.

The potential for derivatization is summarized in Table 2.

Table 2: Potential Sites for Functionalization of this compound

| Molecular Region | Potential Modifications | Synthetic Methods | Desired Outcome |

|---|---|---|---|

| Phenyl Ring | Halogenation, nitration, acylation, alkylation | Electrophilic aromatic substitution, cross-coupling | Modulate electronic properties, introduce new binding sites |

| Butyl Chain | Hydroxylation, fluorination, branching | Stereoselective synthesis, functional group interconversion | Alter steric bulk and lipophilicity |

Expanding the Scope of Catalytic Applications for this compound

The presence of a secondary amine and an ether linkage in this compound suggests its potential use as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a variety of chemical transformations.

Future research could explore the use of this compound as a ligand in reactions such as:

Asymmetric Hydrogenation: The chiral complex formed with a transition metal like ruthenium or rhodium could be a potent catalyst for the enantioselective reduction of ketones and imines.

Asymmetric Aldol (B89426) Reactions: A complex with a Lewis acidic metal could catalyze the enantioselective addition of enolates to aldehydes.

Asymmetric Michael Additions: The chiral environment created by the ligand could direct the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The catalytic potential will largely depend on the stereochemistry of the 4-phenylbutan-2-yl moiety and the conformational flexibility of the N-(2-methoxyethyl) group.

Advanced Theoretical Modeling for Predictive Chemistry of this compound

Computational chemistry will be an invaluable tool in guiding the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Conformational Preferences: Understanding the stable conformations of the molecule is crucial for predicting its reactivity and interaction with other molecules.

Model Reaction Mechanisms: Theoretical modeling can elucidate the transition states and energy barriers of potential synthetic pathways, aiding in the optimization of reaction conditions.

Simulate Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data can aid in the characterization of the synthesized compound and its derivatives.

Design Catalytic Systems: Computational docking and modeling can be used to predict the binding affinity of the molecule to different metal centers and to design more effective catalysts.

Structure-activity relationship studies of related phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring and the length of the alkyl chain can significantly impact their biological activity. koreascience.krnih.gov Theoretical models for this compound could build upon this knowledge to predict its potential interactions with biological targets.

Integration of this compound into Multicomponent Reaction Schemes

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The secondary amine functionality in this compound makes it an ideal candidate for participation in several MCRs.

For example, it could serve as the amine component in the Mannich reaction , reacting with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. nih.gov It could also participate in Ugi and Passerini reactions , which are powerful tools for the synthesis of peptide-like structures. beilstein-journals.org

The integration of this compound into MCRs would provide rapid access to a diverse library of complex molecules with potential applications in medicinal chemistry and materials science.

Challenges in Scalable Synthesis and Non-Clinical Industrial Applications of this compound

While the laboratory-scale synthesis of this compound may be achievable through the methods outlined above, scaling up the production presents several challenges. These include:

Cost and Availability of Starting Materials: The economic viability of any large-scale synthesis will depend on the cost and availability of the precursors, 4-phenylbutan-2-one or 4-phenylbutan-2-amine, and 2-methoxyethylamine.

Process Safety and Environmental Impact: The use of hazardous reagents or the generation of significant waste streams will need to be carefully managed in an industrial setting.

Purification and Quality Control: Developing robust and efficient purification methods to ensure high purity of the final product on a large scale can be challenging.

Potential non-clinical industrial applications for this compound and its derivatives could include:

Corrosion Inhibitors: The amine and ether functionalities could allow the molecule to adsorb onto metal surfaces and protect them from corrosion.

Polymer Additives: The compound could be used as a monomer or an additive to modify the properties of polymers.

Specialty Solvents: The unique combination of a polar head and a nonpolar tail could make it a useful solvent for specific applications.

Further research will be required to evaluate the performance of this compound in these and other potential industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.